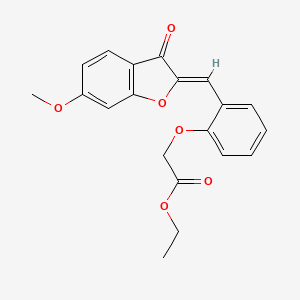

(Z)-ethyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-24-19(21)12-25-16-7-5-4-6-13(16)10-18-20(22)15-9-8-14(23-2)11-17(15)26-18/h4-11H,3,12H2,1-2H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHGGLQEEAEDBD-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anticholinesterase properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran core and subsequent modifications to introduce the ethyl acetate moiety. The general synthetic route can be summarized as follows:

- Formation of Benzofuran Derivative : Starting from 6-methoxy-3-oxobenzofuran, the compound undergoes condensation reactions to form the ylidene derivatives.

- Introduction of Ethyl Acetate Group : The final step involves esterification to yield the target compound.

Anticholinesterase Activity

A significant aspect of the biological activity of this compound is its anticholinesterase effect. Studies have shown that derivatives containing a benzofuran moiety exhibit potent inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease.

Table 1: Anticholinesterase Activity of Related Compounds

| Compound | IC50 (nM) | Reference |

|---|---|---|

| Compound 6b | 10 ± 6.87 | |

| (Z)-ethyl 2-(2-(6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate | TBD | Current Study |

The IC50 value indicates the concentration required to inhibit 50% of AChE activity, with lower values representing higher potency.

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to modulate cholinergic signaling pathways, potentially leading to improved cognitive function in models of neurodegeneration.

Structure-Activity Relationships (SAR)

The structural modifications on the benzofuran ring and the introduction of various substituents play a critical role in determining the biological activity of these compounds. For instance:

- Methoxy Substituents : The presence of methoxy groups at specific positions on the benzofuran enhances AChE inhibition.

- Ylidene Linkage : The ylidene structure is essential for maintaining activity against AChE, as it facilitates interaction with the enzyme's active site.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and tested for AChE inhibition, revealing a strong correlation between specific structural features and increased potency against AChE .

- Neuroprotective Screening : In vitro assays demonstrated that certain derivatives not only inhibited AChE but also provided protective effects on neuronal cells exposed to neurotoxic agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are compared below:

*Estimated based on structural similarity.

Key Observations :

- Substituent Effects :

- Electron-Donating Groups (e.g., methoxy, ethoxy): Increase aromatic ring electron density, affecting reactivity in electrophilic substitutions .

- Hydrophobic Groups (e.g., tert-butyl, benzyl): Elevate logP values, enhancing membrane permeability but reducing aqueous solubility .

- Heteroatoms (e.g., sulfur in and ): Modify polarity and binding interactions with biological targets.

Bioactivity and Target Interactions

Bioactivity Clustering :

- Compounds with benzofuran cores and similar side chains cluster together in bioactivity profiles, suggesting shared modes of action (e.g., kinase inhibition or antimicrobial activity) .

- For example, sulfur-containing analogs () show enhanced activity against bacterial targets due to thiophene/sulfonyl groups’ electrophilic character .

- Protein Binding: The methoxy and ethoxy groups in the target and facilitate hydrogen bonding with polar residues (e.g., serine, tyrosine) in enzyme active sites.

Computational and Patent Landscape

Structural Similarity Algorithms :

Patent Relevance :

- Analogs with ester side chains (target, ) are frequently patented for drug delivery applications, while carboxylic acid derivatives () dominate agrochemical patents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.